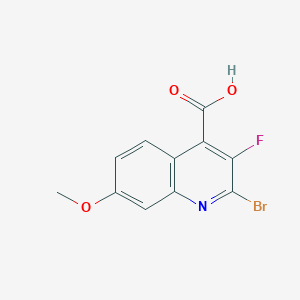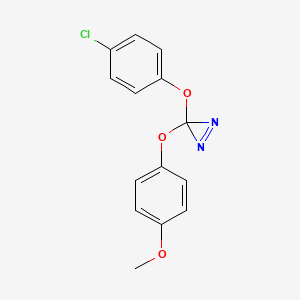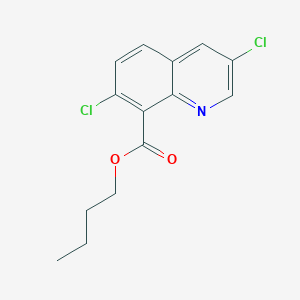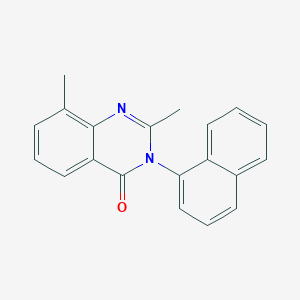![molecular formula C17H17NO5 B11834518 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is an organic compound that features a benzyloxy group, a nitrophenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the acetic acid moiety, often through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Amino derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2-phenylacetic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C17H17NO5 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-17(20)11-15-14(7-4-8-16(15)18(21)22)9-10-23-12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) |
InChI-Schlüssel |
HPEDCRBWFZBVKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC2=C(C(=CC=C2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)






![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)


